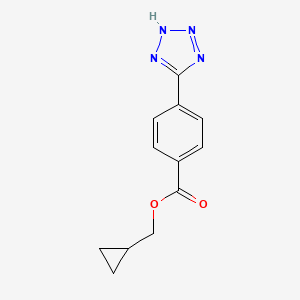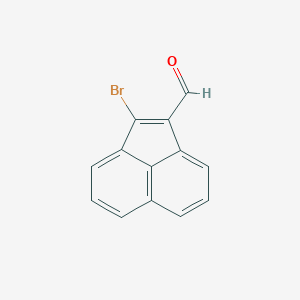![molecular formula C11H11NO3 B12540952 Methyl [(4-cyanophenyl)methoxy]acetate CAS No. 652997-55-2](/img/structure/B12540952.png)
Methyl [(4-cyanophenyl)methoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(4-cyanophenyl)methoxy]acetate is an organic compound with a molecular formula of C10H9NO3 It is characterized by the presence of a cyanophenyl group attached to a methoxyacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-cyanophenyl)methoxy]acetate typically involves the reaction of 4-cyanophenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [(4-cyanophenyl)methoxy]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxyacetate group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in solvents like ethanol or DMF.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Formation of 4-cyanophenol and acetic acid.
Reduction: Formation of 4-aminophenylmethoxyacetate.
Applications De Recherche Scientifique
Methyl [(4-cyanophenyl)methoxy]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Methyl [(4-cyanophenyl)methoxy]acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or modulator of enzymes involved in metabolic pathways. The cyanophenyl group can interact with active sites of enzymes, while the methoxyacetate moiety may enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxyacetoacetate: Similar in structure but lacks the cyanophenyl group.
Methyl 4-chloroacetoacetate: Contains a chloro group instead of a cyanophenyl group.
Methyl 4-aminophenylacetate: Contains an amino group instead of a cyanophenyl group.
Uniqueness
Methyl [(4-cyanophenyl)methoxy]acetate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other substituents, making it valuable for targeted applications in synthesis and pharmaceuticals.
Propriétés
Numéro CAS |
652997-55-2 |
|---|---|
Formule moléculaire |
C11H11NO3 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl 2-[(4-cyanophenyl)methoxy]acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)8-15-7-10-4-2-9(6-12)3-5-10/h2-5H,7-8H2,1H3 |
Clé InChI |
UKAWSVOUGXWTON-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COCC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


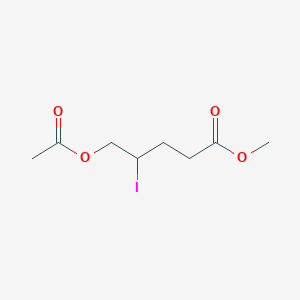
![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
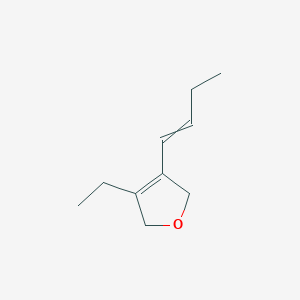
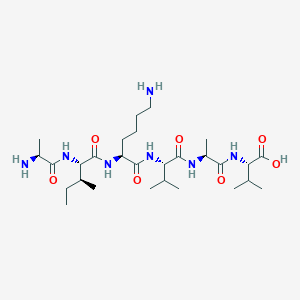
![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
